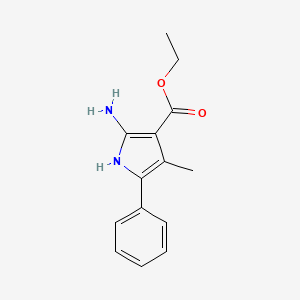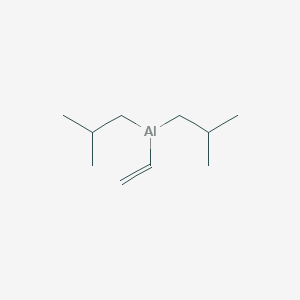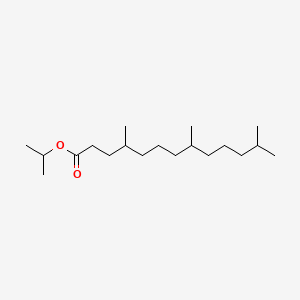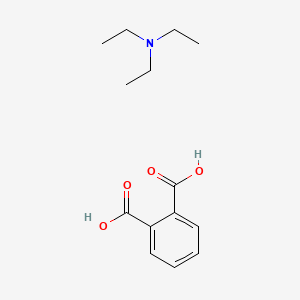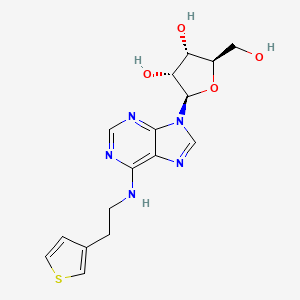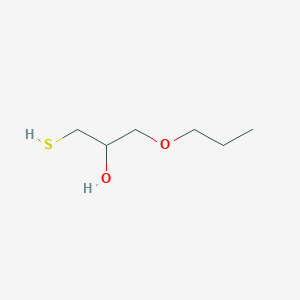
1-Propoxy-3-sulfanylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propoxy-3-sulfanylpropan-2-OL is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH), a sulfanyl group (-SH), and a propoxy group (-OCH2CH2CH3) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propoxy-3-sulfanylpropan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-propanol with hydrogen sulfide in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures efficient production and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propoxy-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Halides, amines, and other substituted derivatives.
Applications De Recherche Scientifique
1-Propoxy-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-Propoxy-3-sulfanylpropan-2-OL involves its interaction with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propoxy-2-propanol: Similar structure but lacks the sulfanyl group.
1-Propoxy-3-propanol: Similar structure but lacks the sulfanyl group.
3-Mercapto-1-propanol: Similar structure but lacks the propoxy group.
Uniqueness
1-Propoxy-3-sulfanylpropan-2-OL is unique due to the presence of both the propoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
111532-32-2 |
|---|---|
Formule moléculaire |
C6H14O2S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
1-propoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C6H14O2S/c1-2-3-8-4-6(7)5-9/h6-7,9H,2-5H2,1H3 |
Clé InChI |
IDDQJCWCDUYIIP-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


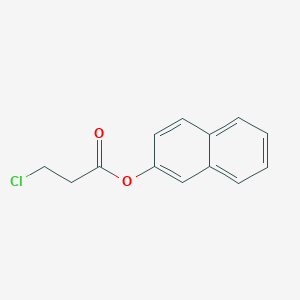
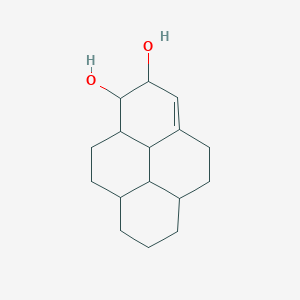
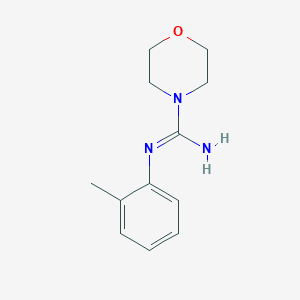



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
